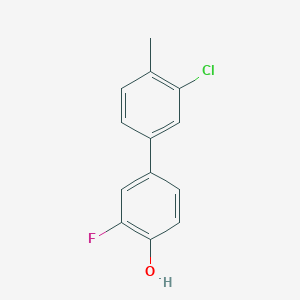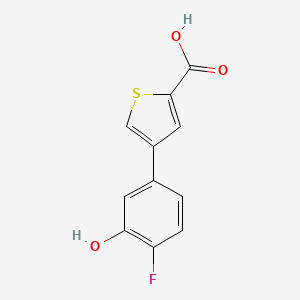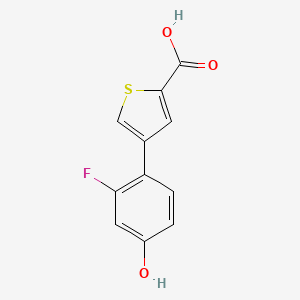
4-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% (4-CMPF) is a fluorinated phenol and a derivative of phenol with a chlorine atom attached to the 4-position of the phenyl ring and a fluorine atom attached to the 3-position of the phenyl ring. It is a colorless solid that is insoluble in water but soluble in organic solvents. 4-CMPF is used in the synthesis of various organic compounds and has applications in scientific research, including drug development and medical diagnostics.
Applications De Recherche Scientifique
4-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% has a wide range of scientific research applications, including drug development, medical diagnostics, and materials science. In drug development, 4-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% is used as a building block for the synthesis of various pharmaceuticals, such as antimalarial drugs and anti-inflammatory drugs. In medical diagnostics, 4-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% is used as a fluorescent dye for imaging, detection, and diagnosis of disease. In materials science, 4-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% is used as a precursor for the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 4-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% is not fully understood. However, it is believed that 4-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% acts as a proton-transferring agent, donating protons to molecules and thus altering their properties. 4-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% is also believed to act as a catalyst, accelerating chemical reactions and allowing them to occur at lower temperatures.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% are not well-understood. However, it is believed that 4-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% may have some effects on the central nervous system and may have some anti-inflammatory properties. It is also believed that 4-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% may have some effects on the immune system, though this is not yet well-understood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. The main limitation of using 4-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% in laboratory experiments is its lack of water solubility, which can make it difficult to use in aqueous solutions.
Orientations Futures
The potential future directions for research on 4-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% include further investigation of its biochemical and physiological effects, its potential applications in drug development, and its potential applications in medical diagnostics. Additionally, further research could be conducted to explore the potential of 4-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% as a catalyst and its potential applications in materials science. Finally, further research could be conducted to explore the potential of 4-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% as an antioxidant and its potential applications in food and beverage preservation.
Méthodes De Synthèse
4-(4-Chloro-3-methylphenyl)-3-fluorophenol, 95% can be synthesized by a variety of methods, including the reaction of 4-chloro-3-methylphenol with fluoroboric acid, the reaction of 4-chloro-3-methylphenol with fluorosulfonic acid, and the reaction of 4-chloro-3-methylphenol with a fluorinating reagent such as aqueous potassium fluoride. In each of these methods, the reaction is carried out at a temperature of 60-80°C and is typically complete in 1-2 hours.
Propriétés
IUPAC Name |
4-(4-chloro-3-methylphenyl)-3-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-6-9(2-5-12(8)14)11-4-3-10(16)7-13(11)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDFCFAJXYVPSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=C(C=C2)O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684324 |
Source


|
| Record name | 4'-Chloro-2-fluoro-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-63-5 |
Source


|
| Record name | 4'-Chloro-2-fluoro-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














